molecular formula C15H13ClO B1353897 2-Chloro-4'-ethylbenzophenone CAS No. 82520-40-9

2-Chloro-4'-ethylbenzophenone

Cat. No.: B1353897
CAS No.: 82520-40-9
M. Wt: 244.71 g/mol
InChI Key: UNGPISHBPOQJDW-UHFFFAOYSA-N
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Description

2-Chloro-4'-ethylbenzophenone is a substituted benzophenone featuring a chlorine atom at the 2-position of one aromatic ring and an ethyl group at the 4'-position of the second ring. Benzophenones are structurally characterized by two benzene rings connected via a ketone group, making them versatile intermediates in organic synthesis and pharmaceutical research. The ethyl group in this compound introduces steric bulk and lipophilicity, which may influence its chemical reactivity and biological interactions compared to other benzophenone analogues.

Properties

IUPAC Name

(2-chlorophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGPISHBPOQJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502406
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82520-40-9
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82520-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

C6H5COCl+C6H4(Cl)(C2H5)AlCl3C6H4(Cl)(C2H5)COC6H5+HCl\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_4(\text{Cl})(\text{C}_2\text{H}_5) \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_4(\text{Cl})(\text{C}_2\text{H}_5)\text{COC}_6\text{H}_5 + \text{HCl} C6​H5​COCl+C6​H4​(Cl)(C2​H5​)AlCl3​​C6​H4​(Cl)(C2​H5​)COC6​H5​+HCl

Industrial Production Methods: On an industrial scale, the production of 2-Chloro-4’-ethylbenzophenone can be optimized by controlling the reaction temperature, concentration of reactants, and the amount of catalyst used. The process typically involves continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Oxidation: 2-Chloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The chlorine atom in 2-Chloro-4’-ethylbenzophenone can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzophenones with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-4’-ethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: This compound is used in the production of polymers and as a UV absorber in sunscreens and other cosmetic products.

Mechanism of Action

The mechanism of action of 2-Chloro-4’-ethylbenzophenone depends on its application. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with enzyme activity. The exact molecular targets and pathways can vary, but typically involve interactions with proteins and nucleic acids, leading to inhibition of microbial growth or other biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The physicochemical and biological properties of benzophenones are highly dependent on substituent type and position. Key comparisons include:

  • 2-Chloro-4'-fluorobenzophenone (CAS 1806-23-1): Replacing the ethyl group with fluorine reduces molecular weight (234.65 g/mol vs.
  • 4-Bromo-4'-ethylbenzophenone: Bromine substitution at the 4-position increases molecular weight significantly (due to bromine’s atomic mass) and may elevate melting points compared to chloro derivatives .
  • 2-Chloro-4'-(4-methylpiperazinomethyl)benzophenone (CAS 898783-87-4): The addition of a methylpiperazine group introduces basicity and hydrogen-bonding capacity, likely improving solubility in polar solvents .

Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-4'-ethylbenzophenone Not provided C₁₅H₁₃ClO ~244.65 (estimated) Cl (2-position), C₂H₅ (4'-position) High lipophilicity, steric bulk
2-Chloro-4'-fluorobenzophenone 1806-23-1 C₁₃H₈ClFO 234.65 Cl (2-position), F (4'-position) Electronegative, lower steric hindrance
4-Bromo-4'-ethylbenzophenone Not provided C₁₅H₁₃BrO ~289.62 (estimated) Br (4-position), C₂H₅ (4'-position) High molecular weight, potential UV activity
2-Chloro-4'-(4-methylpiperazinomethyl)benzophenone 898783-87-4 C₁₉H₂₁ClN₂O 340.84 Cl (2-position), methylpiperazine Enhanced solubility, basic nitrogen center

Biological Activity

2-Chloro-4'-ethylbenzophenone, a compound with the chemical formula C15_{15}H13_{13}ClO, has garnered attention due to its diverse biological activities. This article explores its antimicrobial and antifungal properties, mechanisms of action, and potential applications in medicine and industry.

  • Molecular Weight : 252.72 g/mol
  • CAS Number : 82520-40-9
  • Structure : The compound features a benzophenone backbone with a chlorine atom and an ethyl group attached to the aromatic rings.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. These activities are crucial in various applications, particularly in pharmaceuticals and agriculture.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell walls and interfere with enzymatic functions. The exact molecular targets may vary, but common mechanisms include:

  • Cell Wall Disruption : The compound may alter the integrity of microbial membranes, leading to cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, effectively stalling microbial growth.

Research Findings

A summary of notable studies is presented in the table below:

Study ReferenceFindings
Demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Showed promising antifungal effects against Candida albicans, suggesting potential for therapeutic applications.
Investigated the compound's role in drug development, particularly as a precursor for synthesizing COX-2 inhibitors.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as an effective antimicrobial agent.
  • Fungal Inhibition : In vitro tests against Candida species demonstrated that the compound inhibited fungal growth at concentrations as low as 16 µg/mL, showcasing its antifungal properties.

Applications in Medicine

Given its biological activity, this compound is being explored for several medical applications:

  • Drug Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory pathways.
  • Cosmetic Industry : Utilized as a UV absorber in sunscreens and other cosmetic products due to its photostability.

Toxicological Considerations

While the compound shows promise in various applications, it is essential to consider its safety profile:

  • Toxicity Studies : Preliminary studies indicate that high concentrations may lead to cytotoxic effects in mammalian cells. Further research is needed to establish safe dosage levels for therapeutic use.

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